One of the primary applications of 2,4-DFBN in scientific research is as a building block for the synthesis of other chemicals. Its two fluorine atoms and nitrile group (C≡N) make it a versatile starting material for various organic reactions. For example, researchers have used 2,4-DFBN to synthesize:
2,4-Difluorobenzonitrile is an aromatic compound with the molecular formula and a molecular weight of approximately 139.11 g/mol. It is characterized by the presence of two fluorine atoms located at the 2 and 4 positions of the benzene ring, along with a nitrile group (-C≡N) attached to the benzene. This compound typically appears as a white to off-white solid and has a melting point range between 45°C to 50°C .
There are several methods for synthesizing 2,4-difluorobenzonitrile:
2,4-Difluorobenzonitrile finds applications in various fields:
Several compounds share structural similarities with 2,4-difluorobenzonitrile. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,6-Difluorobenzonitrile | C7H3F2N | Fluorine atoms at different positions |
3,4-Difluorobenzonitrile | C7H3F2N | Different arrangement of fluorine atoms |
2,4-Dichlorobenzonitrile | C7H4Cl2N | Chlorine instead of fluorine |
4-Fluorobenzonitrile | C7H4FN | Single fluorine atom |
2,4-Difluorobenzoic acid | C7H5F2O2 | Carboxylic acid functional group present |
The unique positioning of the fluorine atoms at the 2 and 4 positions on the benzene ring distinguishes 2,4-difluorobenzonitrile from other similar compounds. This specific arrangement influences its chemical reactivity and potential applications in organic synthesis and material sciences.
Irritant